4-[3-(cyclooctylamino)butyl]phenol
Description
4-[3-(Cyclooctylamino)butyl]phenol is a phenolic compound featuring a butyl chain substituted with a cyclooctylamino group at the para position of the phenol ring. Its synthesis likely involves alkylation or reductive amination steps, akin to methods described for related sulfonamide derivatives .
Properties
IUPAC Name |
4-[3-(cyclooctylamino)butyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-15(9-10-16-11-13-18(20)14-12-16)19-17-7-5-3-2-4-6-8-17/h11-15,17,19-20H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARBYSOJFQLNNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NC2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(cyclooctylamino)butyl]phenol typically involves the following steps:
Formation of the Butyl Chain: The butyl chain is synthesized through a series of reactions starting from simple aliphatic precursors.
Attachment of the Cyclooctylamino Group: The cyclooctylamino group is introduced through nucleophilic substitution reactions, where a cyclooctylamine reacts with an appropriate butyl halide.
Phenol Group Introduction: The phenol group is then attached to the butyl chain through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(cyclooctylamino)butyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Both the phenol and amine groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, sulfonates, and other electrophiles.
Major Products
Oxidation Products: Quinones and related compounds.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted phenols and amines.
Scientific Research Applications
4-[3-(cyclooctylamino)butyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(cyclooctylamino)butyl]phenol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate signaling pathways, enzyme activity, and gene expression.
For example, the phenol group can interact with enzymes through hydrogen bonding and hydrophobic interactions, while the cyclooctylamino group can enhance binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(Cyclohexylamino)phenol
- Structure : Replaces the cyclooctyl group with a smaller cyclohexyl moiety.
- Molecular Weight : 191.27 g/mol (vs. ~275.43 g/mol for the cyclooctyl analog) .
- Safety data classify it as an irritant, with precautions for inhalation and dermal exposure .
3-(Benzylamino)-4-(cyclooctylamino)-N-ethylbenzenesulfonamide
- Structure: Shares the cyclooctylamino group but incorporates a sulfonamide and benzyl substituent.
- Molecular Weight : 437.60 g/mol (vs. ~275.43 g/mol for the target compound) .
- Bioactivity : Acts as a carbonic anhydrase (CA-IX) inhibitor, with the sulfonamide group coordinating Zn²⁺ in the enzyme’s active site . The benzyl group may enhance selectivity for tumor-associated CA isoforms.
Ractopamine Hydrochloride
- Structure: Contains a 4-[3-aminobutyl]phenol backbone but with additional hydroxyl and ethylamino groups.
- Molecular Weight : 337.84 g/mol .
- Bioactivity: A β-adrenergic agonist used in livestock to promote lean muscle growth. The phenolic hydroxyl and ethylamino groups are critical for receptor binding, differing from the cyclooctylamino group’s role in enzyme inhibition .
4-[3-(3-Isopropoxy-propylamino)-butyl]-phenol
- Structure: Substitutes cyclooctylamino with an isopropoxy-propylamino group.
- Molecular Weight : 265.39 g/mol .
- Properties : The ether linkage increases polarity compared to the cyclooctyl group, altering solubility and reactivity. Classified as an irritant, suggesting similar handling precautions to the cyclooctyl analog .
Data Table: Structural and Functional Comparison
Key Research Findings
- Enzyme Inhibition: Cyclooctylamino-containing compounds, such as 3-(benzylamino)-4-(cyclooctylamino)-N-ethylbenzenesulfonamide, demonstrate potent CA-IX inhibition due to hydrophobic interactions with the enzyme’s active site . The cyclooctyl group’s bulkiness may enhance binding compared to smaller cycloalkyl analogs.
- Structural Flexibility: Replacement of cyclooctylamino with polar groups (e.g., isopropoxy-propylamino) reduces lipophilicity, impacting membrane permeability and target engagement .
- Safety Profiles: Cycloalkylamino phenols generally require careful handling due to irritant properties, as seen in 4-(cyclohexylamino)phenol and 4-[3-(3-isopropoxy-propylamino)-butyl]-phenol .
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